7alpha-Hydroxy-4-cholesten-3-one

Catalog No.
S601729
CAS No.
3862-25-7
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7alpha-Hydroxy-4-cholesten-3-one

CAS Number

3862-25-7

Product Name

7alpha-Hydroxy-4-cholesten-3-one

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

IOIZWEJGGCZDOL-RQDYSCIWSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Synonyms

7 alpha-hydroxy-4-cholesten-3-one, 7-hydroxy-4-cholesten-3-one, 7alpha-hydroxy-4-cholesten-3-one, cholest-4-en-7 alpha-ol-3-one

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

7alpha-Hydroxy-4-cholesten-3-one is a significant biochemical intermediate in the synthesis of bile acids from cholesterol. This compound, also known as cholest-4-en-7α-ol-3-one, plays a crucial role in the metabolic pathway leading to the formation of primary bile acids, such as cholic acid and chenodeoxycholic acid. It is produced from cholesterol through the action of cholesterol 7alpha-hydroxylase (CYP7A1) in the liver, marking its importance in cholesterol metabolism and bile acid biosynthesis .

7α-H4C serves as a crucial intermediate step in the classic pathway of bile acid synthesis. The rate-limiting step is the conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1 []. Regulation of CYP7A1 activity by factors like fibroblast growth factor 19 (FGF19) controls the overall rate of bile acid synthesis []. Increased levels of 7α-H4C reflect the rate of bile acid synthesis [].

Role in Bile Acid Synthesis:

7alpha-Hydroxy-4-cholesten-3-one (7α-H4C), also known as 7α-hydroxycholesterol-4-en-3-one, is an intermediate metabolite in the biosynthesis of bile acids from cholesterol in the liver. Cholesterol 7α-hydroxylase, an enzyme primarily located in the liver, converts cholesterol to 7α-hydroxycholesterol, which is then further metabolized to 7α-H4C. PubChem, National Institutes of Health: )

Potential Marker for Bile Acid Synthesis and Malabsorption:

Studies have investigated the potential of measuring serum levels of 7α-H4C as a non-invasive marker for bile acid synthesis and malabsorption. Bile acid malabsorption (BAM) is a condition where the body fails to properly reabsorb bile acids in the intestine, leading to digestive issues. National Institutes of Health: )

Research suggests that serum 7α-H4C levels may correlate with bile acid synthesis rates. Higher levels may indicate increased bile acid synthesis, while lower levels may suggest potential BAM. However, further research is needed to establish 7α-H4C as a definitive diagnostic tool for BAM. National Institutes of Health: )

Ongoing Research:

The research on 7α-H4C is ongoing, and scientists are exploring its potential applications in various areas, including:

  • Understanding the regulation of bile acid synthesis
  • Developing diagnostic tools for BAM and other digestive disorders
  • Investigating the role of 7α-H4C in cholesterol metabolism and related diseases

The primary chemical reaction involving 7alpha-Hydroxy-4-cholesten-3-one is its conversion into 7alpha,12alpha-dihydroxy-4-cholesten-3-one by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase. This reaction utilizes NADPH and molecular oxygen, resulting in the formation of NADP+ and water as by-products:

7 Hydroxycholest 4 en 3 one+NADPH+O27 12 Dihydroxycholest 4 en 3 one+NADP++H2O\text{7 Hydroxycholest 4 en 3 one}+\text{NADPH}+\text{O}_2\rightarrow \text{7 12 Dihydroxycholest 4 en 3 one}+\text{NADP}^++\text{H}_2\text{O}

This enzymatic step is crucial for the subsequent production of cholic acid, a major bile acid .

7alpha-Hydroxy-4-cholesten-3-one serves as a biomarker for bile acid synthesis activity. Elevated serum levels of this compound can indicate conditions such as bile acid malabsorption or primary bile acid diarrhea. Its concentration exhibits diurnal variation, reflecting the body's rhythm in bile acid synthesis . Additionally, it is involved in regulating cholesterol levels and has implications in lipid metabolism disorders.

The synthesis of 7alpha-Hydroxy-4-cholesten-3-one can be achieved through various chemical pathways. A notable method involves a multi-step synthesis starting from cholesterol, which includes:

  • Cholesterol Hydroxylation: The introduction of a hydroxyl group at the C-7 position using specific hydroxylating enzymes.
  • Oxidation Reactions: Transforming the steroid structure to achieve the desired 4-en-3-one configuration.
  • Protective Group Strategies: Utilizing protective groups for hydroxyl functionalities during synthesis to prevent unwanted reactions .

This synthetic route allows for the production of both 7alpha-Hydroxy-4-cholesten-3-one and its derivative, 7alpha,12alpha-dihydroxy-4-cholesten-3-one.

The primary application of 7alpha-Hydroxy-4-cholesten-3-one lies in its role as an intermediate in bile acid synthesis. It is also utilized in clinical biochemistry to assess bile acid metabolism and diagnose related disorders. Furthermore, it has potential applications in research focused on lipid metabolism and cholesterol-related diseases .

Studies have indicated that 7alpha-Hydroxy-4-cholesten-3-one interacts with various enzymes involved in cholesterol metabolism. Its conversion by 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase is critical for maintaining the balance between different bile acids. Additionally, alterations in its levels can influence feedback mechanisms regulating cholesterol synthesis via farnesoid X receptor pathways .

Several compounds share structural similarities with 7alpha-Hydroxy-4-cholesten-3-one, including:

Compound NameStructure SimilarityUnique Features
CholesterolHighPrecursor to all steroid hormones
Cholic AcidModerateMajor primary bile acid derived from this compound
Chenodeoxycholic AcidModerateAnother primary bile acid with different metabolic roles
7α,12α-Dihydroxycholest-4-en-3-oneHighDirect product of enzymatic conversion from this compound

Uniqueness: 7alpha-Hydroxy-4-cholesten-3-one is unique due to its specific role as a precursor in bile acid biosynthesis and its function as a biomarker for assessing metabolic disorders related to bile acids.

Discovery and Initial Biochemical Characterization

The discovery and characterization of 7alpha-Hydroxy-4-cholesten-3-one is inextricably linked to the broader understanding of bile acid synthesis and cholesterol metabolism. The foundational research began with studies on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme that catalyzes the initial step in the classical bile acid synthesis pathway. A significant early milestone occurred in 1977 when Myant and Mitropoulos published the first comprehensive review specifically focusing on CYP7A1, establishing the conceptual framework for understanding the initial steps of bile acid synthesis. This work paved the way for subsequent identification and characterization of intermediates in the pathway, including 7alpha-Hydroxy-4-cholesten-3-one.

The biochemical positioning of 7alpha-Hydroxy-4-cholesten-3-one was gradually elucidated through metabolic studies. Researchers determined that this compound is derived from 7α-hydroxycholesterol, which is produced from cholesterol through the action of hepatic cholesterol 7α-hydroxylase (CYP7A1). This initial hydroxylation reaction represents the committed step in bile acid biosynthesis. Following this, 7α-hydroxycholesterol undergoes conversion to 7alpha-Hydroxy-4-cholesten-3-one, which then serves as a critical branch point in the pathway, determining the ultimate ratio of primary bile acids produced.

The structural characterization of 7alpha-Hydroxy-4-cholesten-3-one revealed it to be a cholestanoid with specific modifications to the cholesterol backbone: an oxo group at the 3-position, a carbon-carbon double bond at the 4,5-position, and an alpha-oriented hydroxyl group at the 7-position. This precise structural arrangement proved essential for its metabolic role and enabled researchers to develop specific analytical methods for its detection. The full IUPAC name - (7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one - reflects its complex stereochemistry, which is crucial for its biological function.

Early studies established that 7alpha-Hydroxy-4-cholesten-3-one can follow two principal metabolic fates: it can be metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to form 7α,12α-dihydroxycholest-4-en-3-one and subsequently to cholic acid, or alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid. This branching point in bile acid synthesis highlighted the potential value of 7alpha-Hydroxy-4-cholesten-3-one as a biomarker for assessing the entire pathway's activity.

Methodological Advances in 7alpha-Hydroxy-4-cholesten-3-one Research

The evolution of analytical methods for detecting and quantifying 7alpha-Hydroxy-4-cholesten-3-one has been instrumental in advancing our understanding of bile acid metabolism and enabling clinical applications. Early quantification attempts faced significant challenges due to the compound's relatively low concentrations in biological fluids and the presence of structurally similar steroids that could interfere with accurate measurement.

The first reliable method for measuring 7alpha-Hydroxy-4-cholesten-3-one in plasma was described in a groundbreaking study that employed solid-phase extraction for sample purification followed by high-performance liquid chromatography (HPLC) with ultraviolet detection. This methodology, though limited by sensitivity compared to modern techniques, allowed researchers to establish that the median concentration in healthy subjects was approximately 12 ng/ml (range 3-40 ng/ml). More importantly, it demonstrated that 7alpha-Hydroxy-4-cholesten-3-one levels were significantly altered in various pathological states, being lower in conditions associated with reduced bile acid production, such as extrahepatic cholestasis and liver cirrhosis, and higher in conditions characterized by increased bile acid synthesis, such as cholestyramine treatment and ileal resection.

A transformative advancement came with the development of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods for 7alpha-Hydroxy-4-cholesten-3-one analysis. This technology offered superior sensitivity, specificity, and throughput compared to previous approaches. A landmark study in 2009 adapted an HPLC-MS/MS assay that demonstrated excellent linearity across a wide concentration range (0-200 ng/mL), remarkable sensitivity (lowest limit of detection 0.04 ng/mL), and high analytical recovery (average 99%, range 93-107%). This methodological refinement established reference ranges for normal healthy controls (5th to 95th percentile: 6-60.7 ng/mL) and confirmed significant elevations in patients with terminal ileal disease or resection.

Recent innovations have focused on optimizing analytical performance while enhancing throughput and reducing sample requirements. A 2023 study described the development of a novel LC-MS/MS method that analyzed 7alpha-Hydroxy-4-cholesten-3-one in a high-throughput 96-well plate format using deuterated 7alpha-Hydroxy-4-cholesten-3-one as an internal standard. This method demonstrated exceptional analytical performance across all validation criteria, being accurate, precise, free from matrix effects, and capable of reliably quantitating concentrations from 5 to 1000 nmol/L.

Research into sample stability has provided critical insights for clinical implementation. Studies examining the stability of 7alpha-Hydroxy-4-cholesten-3-one in unseparated blood showed that while the compound does degrade over time at room temperature (20°C), the change remains clinically insignificant for up to 12 hours. After 2, 4, 8, 12, 24, 48, and 72 hours, mean changes in concentration were -1.2%, -1.1%, -2.3%, -2.6%, -4.4%, -8.9%, and -12.6%, respectively. These findings have important implications for sample collection protocols, particularly in primary care settings where immediate processing may not be feasible.

The analytical advances have enabled multiple clinical laboratories to incorporate 7alpha-Hydroxy-4-cholesten-3-one testing into their diagnostic services. Mayo Clinic Laboratories, for instance, employs an LC-MS/MS method with results available within 10 days, while Labcorp offers a diagnostic blood test specifically marketed for evaluating diarrhea due to excess colonic bile acids.

Paradigm Shifts in Understanding Bile Acid Metabolism

Research on 7alpha-Hydroxy-4-cholesten-3-one has contributed significantly to several fundamental paradigm shifts in our understanding of bile acid metabolism and its implications for health and disease. These conceptual evolutions have transformed bile acids from simple digestive detergents to recognized signaling molecules with diverse metabolic functions.

A pivotal discovery came with the identification of a homozygous deletion mutation in CYP7A1, the enzyme responsible for producing the precursor to 7alpha-Hydroxy-4-cholesten-3-one. This genetic defect resulted in a previously unrecognized metabolic disorder characterized by hyperlipidemia, highlighting the critical role of bile acid synthesis in cholesterol homeostasis. The mutation led to a frameshift (L413fsX414) that resulted in loss of the active site and enzyme function, causing elevated LDL cholesterol levels in homozygous subjects. Analysis of liver biopsy and stool samples from affected individuals revealed doubled hepatic cholesterol content, markedly deficient bile acid excretion rates, and evidence for upregulation of alternative bile acid synthesis pathways. This condition proved resistant to standard lipid-lowering therapies, with male subjects experiencing premature gallstone disease and cardiovascular complications.

Another fundamental shift has been the recognition that bile acid malabsorption is a common underlying cause of chronic diarrhea, particularly in patients previously diagnosed with functional bowel disorders. Studies utilizing 7alpha-Hydroxy-4-cholesten-3-one measurements have demonstrated that bile acid malabsorption occurs in up to 50% of patients with functional diarrhea and in 33-60% of those with irritable bowel syndrome with diarrhea (IBS-D). This revelation has fundamentally altered the diagnostic approach to chronic diarrhea and opened new therapeutic avenues focused on bile acid sequestration.

The traditional view of bile acid synthesis as a simple, linear pathway has been replaced by a more nuanced understanding involving multiple regulatory mechanisms. Research has elucidated the complex feedback regulation of CYP7A1, wherein bile acids returning to the liver via enterohepatic circulation activate nuclear receptors such as the farnesoid X receptor (FXR). This activation induces the expression of small heterodimer partner (SHP), which suppresses CYP7A1 transcription. Additionally, the discovery of an intestine-liver axis involving FGF19 signaling has revealed how intestinal FXR activation induces FGF19 production, which then signals to the liver to suppress CYP7A1 expression.

Recent investigations have uncovered the intricate interplay between the gut microbiome and bile acid metabolism. The gut microbiota has been shown to play a crucial role in modulating bile acid conjugation and metabolism, with studies demonstrating distinct bile acid profiles in germ-free versus conventionally raised mice. A global mapping study revealed that gut microbiota can conjugate cholic acid with unexpected amino acids such as phenylalanine (phenylalanocholic acid), tyrosine (tyrosocholic acid), or leucine (leucocholic acid), forming novel conjugated bile acids with potentially unique signaling properties.

The diurnal rhythm of bile acid synthesis, reflected in fluctuating serum 7alpha-Hydroxy-4-cholesten-3-one concentrations throughout the day, has emerged as another important regulatory aspect. This temporal regulation coordinates bile acid production with feeding-fasting cycles and may have implications for the timing of diagnostic sample collection and therapeutic interventions.

These paradigm shifts have collectively transformed our conceptualization of bile acid metabolism from a simple digestive function to a complex regulatory system with implications for numerous physiological processes and disease states.

The synthesis of bile acids from cholesterol is a fundamental metabolic process in the liver, essential for the maintenance of cholesterol homeostasis and the facilitation of dietary lipid absorption. 7alpha-hydroxy-4-cholesten-3-one emerges as a key intermediate in this pathway, serving as a metabolic nexus between the initial hydroxylation of cholesterol and the formation of primary bile acids. This section introduces the biochemical context in which 7alpha-hydroxy-4-cholesten-3-one operates, setting the stage for a detailed exploration of its strategic position, metabolic relationships, enzymatic transformations, and temporal dynamics within the classical bile acid biosynthetic pathway.

The classical bile acid synthesis pathway, also known as the neutral pathway, is initiated by the enzymatic action of cholesterol 7alpha-hydroxylase, which catalyzes the introduction of a hydroxyl group at the 7alpha position of cholesterol. This modification yields 7alpha-hydroxycholesterol, which is subsequently converted through a series of enzymatic steps to 7alpha-hydroxy-4-cholesten-3-one. The formation of this compound marks a critical branch point, as it can be further metabolized to generate the two major primary bile acids in humans: cholic acid and chenodeoxycholic acid [2] [3]. The precise regulation of this pathway is essential for bile acid homeostasis, and disruptions at the level of 7alpha-hydroxy-4-cholesten-3-one metabolism can have profound implications for lipid digestion and cholesterol balance.

Strategic Position in Classical Bile Acid Biosynthesis

Biochemical Context and Pathway Integration

Within the classical bile acid biosynthesis pathway, 7alpha-hydroxy-4-cholesten-3-one occupies a central position, acting as a key intermediate that connects the initial hydroxylation of cholesterol to the downstream synthesis of primary bile acids [2] [3]. The pathway begins with the conversion of cholesterol to 7alpha-hydroxycholesterol, a reaction catalyzed by cholesterol 7alpha-hydroxylase, a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes. This step represents the rate-limiting and highly regulated entry point into bile acid synthesis, underscoring the importance of 7alpha-hydroxy-4-cholesten-3-one as a downstream product of this critical enzymatic reaction.

Following the formation of 7alpha-hydroxycholesterol, a series of oxidative and isomerization reactions convert this intermediate into 7alpha-hydroxy-4-cholesten-3-one. The strategic position of this compound is highlighted by its role as a substrate for further enzymatic modifications that ultimately yield the two primary bile acids, cholic acid and chenodeoxycholic acid [2]. The bifurcation of the pathway at the level of 7alpha-hydroxy-4-cholesten-3-one enables the liver to regulate the relative proportions of these bile acids, which differ in their physicochemical properties and physiological functions.

Regulatory Significance

The concentration of 7alpha-hydroxy-4-cholesten-3-one in serum has been shown to reflect the overall activity of the bile acid synthetic pathway, particularly the activity of cholesterol 7alpha-hydroxylase [1] [4]. This relationship underscores the regulatory significance of this intermediate, as fluctuations in its levels can serve as a sensitive marker of changes in bile acid synthesis. The ability to monitor 7alpha-hydroxy-4-cholesten-3-one in peripheral blood provides a valuable tool for assessing hepatic bile acid production in both physiological and pathological states [1] [4].

Data Table: Key Intermediates in the Classical Bile Acid Synthesis Pathway

StepSubstrateEnzymeProductPathway Position
1CholesterolCholesterol 7alpha-hydroxylase7alpha-HydroxycholesterolEntry point, rate-limiting
27alpha-Hydroxycholesterol3beta-Hydroxysteroid dehydrogenase/isomerase7alpha-Hydroxy-4-cholesten-3-oneCentral intermediate
37alpha-Hydroxy-4-cholesten-3-one7alpha-Hydroxy-4-cholesten-3-one 12alpha-hydroxylase or other enzymes7alpha,12alpha-Dihydroxycholest-4-en-3-one or 5beta-cholestane-3alpha,7alpha-diolPrecursor to cholic acid or chenodeoxycholic acid
4Downstream intermediatesMultiple enzymesCholic acid, chenodeoxycholic acidPrimary bile acids

This table illustrates the central position of 7alpha-hydroxy-4-cholesten-3-one within the classical pathway, highlighting its role as a metabolic branch point leading to the synthesis of the major primary bile acids in humans [2] [3].

Metabolic Relationship to 7alpha-hydroxycholesterol

Sequential Conversion and Enzymatic Transformation

The metabolic relationship between 7alpha-hydroxy-4-cholesten-3-one and 7alpha-hydroxycholesterol is defined by a sequential enzymatic transformation that links the initial hydroxylation of cholesterol to the formation of the central intermediate in bile acid synthesis. After cholesterol is hydroxylated at the 7alpha position by cholesterol 7alpha-hydroxylase, the resulting 7alpha-hydroxycholesterol undergoes oxidation and isomerization catalyzed by 3beta-hydroxysteroid dehydrogenase type 7, an enzyme encoded by the HSD3B7 gene [6]. This reaction converts the 3beta-hydroxy group to a 3-keto group and shifts the double bond from the 5,6 to the 4,5 position, yielding 7alpha-hydroxy-4-cholesten-3-one as the product.

Enzymatic Specificity and Localization

The enzyme 3beta-hydroxysteroid dehydrogenase type 7 is localized to the endoplasmic reticulum of hepatocytes, where it functions as a critical catalyst in the early stages of bile acid synthesis [6]. The specificity of this enzyme for 7alpha-hydroxycholesterol ensures the efficient and regulated production of 7alpha-hydroxy-4-cholesten-3-one, thereby maintaining the flux of metabolites through the classical pathway. Disruptions in the activity of 3beta-hydroxysteroid dehydrogenase type 7 can lead to impaired bile acid synthesis and the accumulation of upstream intermediates, with potential clinical consequences.

Data Table: Enzymatic Conversion from 7alpha-hydroxycholesterol to 7alpha-hydroxy-4-cholesten-3-one

SubstrateEnzymeCellular LocalizationProductReaction Type
7alpha-Hydroxycholesterol3beta-Hydroxysteroid dehydrogenase type 7Endoplasmic reticulum7alpha-Hydroxy-4-cholesten-3-oneOxidation, isomerization

This table summarizes the enzymatic conversion of 7alpha-hydroxycholesterol to 7alpha-hydroxy-4-cholesten-3-one, emphasizing the role of 3beta-hydroxysteroid dehydrogenase type 7 in this critical metabolic step [6].

Downstream Conversion to Primary Bile Acids

Bifurcation of the Pathway

Once formed, 7alpha-hydroxy-4-cholesten-3-one serves as a substrate for further enzymatic modifications that direct its conversion to either cholic acid or chenodeoxycholic acid, the two principal primary bile acids in humans [2] [3]. The bifurcation of the pathway at this intermediate is governed by the presence or absence of additional hydroxylation at the 12alpha position, a modification that distinguishes the biosynthetic routes to cholic acid and chenodeoxycholic acid.

Synthesis of Cholic Acid

The conversion of 7alpha-hydroxy-4-cholesten-3-one to cholic acid involves the action of 7alpha-hydroxy-4-cholesten-3-one 12alpha-hydroxylase, an enzyme that introduces a hydroxyl group at the 12alpha position of the steroid nucleus [2]. This reaction yields 7alpha,12alpha-dihydroxycholest-4-en-3-one, which is subsequently reduced and further modified to produce cholic acid. Cholic acid is characterized by the presence of hydroxyl groups at the 3alpha, 7alpha, and 12alpha positions, conferring distinct physicochemical properties that influence its role in lipid emulsification and absorption.

Synthesis of Chenodeoxycholic Acid

In the absence of 12alpha-hydroxylation, 7alpha-hydroxy-4-cholesten-3-one is converted to 5beta-cholestane-3alpha,7alpha-diol through a series of reductive steps [2]. This intermediate is then further oxidized and conjugated to yield chenodeoxycholic acid, which contains hydroxyl groups at the 3alpha and 7alpha positions. The relative proportions of cholic acid and chenodeoxycholic acid produced by the liver are determined by the activity of 12alpha-hydroxylase, highlighting the regulatory significance of enzymatic control at the level of 7alpha-hydroxy-4-cholesten-3-one metabolism.

Data Table: Downstream Conversion Pathways of 7alpha-hydroxy-4-cholesten-3-one

IntermediateEnzymeProductFinal Primary Bile Acid
7alpha-Hydroxy-4-cholesten-3-one7alpha-Hydroxy-4-cholesten-3-one 12alpha-hydroxylase7alpha,12alpha-Dihydroxycholest-4-en-3-oneCholic acid
7alpha-Hydroxy-4-cholesten-3-oneReductive enzymes (no 12alpha-hydroxylation)5beta-Cholestane-3alpha,7alpha-diolChenodeoxycholic acid

This table delineates the bifurcated pathways leading from 7alpha-hydroxy-4-cholesten-3-one to the major primary bile acids, underscoring the enzymatic specificity that governs bile acid composition in humans [2] [3].

Enzymatic Catalysis in 7alpha-Hydroxy-4-cholesten-3-one Metabolism

Cholesterol 7alpha-Hydroxylase: Initiator of the Pathway

The synthesis of 7alpha-hydroxy-4-cholesten-3-one is initiated by cholesterol 7alpha-hydroxylase, the rate-limiting enzyme in the classical bile acid biosynthetic pathway [2] [4]. This cytochrome P450 enzyme catalyzes the addition of a hydroxyl group at the 7alpha position of cholesterol, producing 7alpha-hydroxycholesterol as the first committed intermediate. The activity of cholesterol 7alpha-hydroxylase is tightly regulated by feedback mechanisms involving bile acid concentrations, ensuring the maintenance of cholesterol and bile acid homeostasis.

3beta-Hydroxysteroid Dehydrogenase Type 7: Conversion to 7alpha-Hydroxy-4-cholesten-3-one

Following the action of cholesterol 7alpha-hydroxylase, 3beta-hydroxysteroid dehydrogenase type 7 catalyzes the oxidation and isomerization of 7alpha-hydroxycholesterol to 7alpha-hydroxy-4-cholesten-3-one [6]. This enzyme is embedded in the endoplasmic reticulum and is essential for the progression of metabolites through the classical pathway. Genetic or acquired deficiencies in this enzyme can disrupt bile acid synthesis, leading to the accumulation of upstream intermediates and impaired lipid digestion.

7alpha-Hydroxy-4-cholesten-3-one 12alpha-Hydroxylase: Determinant of Bile Acid Composition

The enzyme 7alpha-hydroxy-4-cholesten-3-one 12alpha-hydroxylase catalyzes the introduction of a hydroxyl group at the 12alpha position, directing the pathway toward the synthesis of cholic acid [2]. The regulation of this enzyme is a key determinant of the relative proportions of cholic acid and chenodeoxycholic acid produced by the liver. Factors influencing the expression and activity of 12alpha-hydroxylase can therefore modulate bile acid composition, with implications for lipid absorption and cholesterol homeostasis.

Data Table: Enzymes Involved in 7alpha-Hydroxy-4-cholesten-3-one Metabolism

EnzymeSubstrateProductCellular LocalizationRegulatory Features
Cholesterol 7alpha-hydroxylaseCholesterol7alpha-HydroxycholesterolEndoplasmic reticulumRate-limiting, feedback inhibition by bile acids
3beta-Hydroxysteroid dehydrogenase type 77alpha-Hydroxycholesterol7alpha-Hydroxy-4-cholesten-3-oneEndoplasmic reticulumEssential for pathway progression
7alpha-Hydroxy-4-cholesten-3-one 12alpha-hydroxylase7alpha-Hydroxy-4-cholesten-3-one7alpha,12alpha-Dihydroxycholest-4-en-3-oneEndoplasmic reticulumDetermines cholic acid synthesis

This table summarizes the key enzymes involved in the metabolism of 7alpha-hydroxy-4-cholesten-3-one, highlighting their substrates, products, cellular localization, and regulatory features [2] [6].

Temporal Dynamics of Synthesis and Clearance

Diurnal Variation in Bile Acid Synthesis

The synthesis of bile acids in humans exhibits pronounced diurnal variation, with serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflecting these temporal dynamics [5]. Studies have demonstrated that the levels of this intermediate in peripheral blood display two distinct peaks during the daytime, typically occurring at approximately 1:00 pm and 9:00 pm [5]. These peaks represent periods of increased bile acid synthesis, corresponding to the metabolic demands of nutrient absorption and digestion.

Asynchrony with Cholesterol Synthesis

Interestingly, the diurnal rhythm of bile acid synthesis, as indicated by fluctuations in 7alpha-hydroxy-4-cholesten-3-one concentrations, is asynchronous with the circadian rhythm of cholesterol synthesis [5]. While bile acid synthesis peaks during the day, cholesterol synthesis reaches its maximum at night, highlighting a temporal separation in the regulation of these two interconnected metabolic pathways. This asynchrony may serve to optimize the utilization of cholesterol for bile acid production during periods of increased digestive activity.

Clinical Implications of Temporal Dynamics

The temporal dynamics of 7alpha-hydroxy-4-cholesten-3-one synthesis and clearance have important clinical implications, as alterations in the diurnal rhythm can reflect disruptions in bile acid homeostasis. Elevated serum concentrations of this intermediate are observed in conditions characterized by increased bile acid synthesis or impaired feedback regulation, such as bile acid malabsorption and primary bile acid diarrhea [2]. Monitoring the temporal patterns of 7alpha-hydroxy-4-cholesten-3-one can therefore provide valuable insights into the regulation of bile acid metabolism in health and disease.

Data Table: Temporal Dynamics of 7alpha-Hydroxy-4-cholesten-3-one in Humans

Time of DaySerum 7alpha-Hydroxy-4-cholesten-3-one LevelBile Acid Synthesis Activity
1:00 pmPeakHigh
9:00 pmPeakHigh
Night (midnight - 4:00 am)TroughLow
MorningBaselineModerate

This table illustrates the diurnal variation in serum concentrations of 7alpha-hydroxy-4-cholesten-3-one, highlighting the temporal dynamics of bile acid synthesis in humans [5].

Physical Description

Solid

XLogP3

7.3

Other CAS

3862-25-7

Wikipedia

7alpha-hydroxycholest-4-en-3-one

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]

Dates

Modify: 2023-08-15

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